2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide
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Overview
Description
2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide, also known as HMBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Transformation :
- Research by Troxler and Weber (1974) investigated the synthesis of Pyrimido[1,2‐a]benzimidazoles, providing foundational knowledge about the chemical transformations of benzimidazole derivatives, including 2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide (Troxler & Weber, 1974).
Anti-inflammatory Activity :
- Bhor and Sable (2022) found that derivatives of benzimidazole, including those structurally similar to the compound , have anti-inflammatory properties, determined by rat-paw-oedema method (Bhor & Sable, 2022).
NMR Study of Derivatives :
- Li Ying-jun (2012) conducted an NMR study of a novel 1,3,4-Oxadiazole derivative containing a benzimidazole moiety, contributing to the understanding of the molecular structure and behavior of similar compounds (Li Ying-jun, 2012).
Inhibition of Acyl-CoACholesterol O-Acyltransferase
:
- A study by Shibuya et al. (2018) identified a benzimidazole derivative as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential therapeutic applications (Shibuya et al., 2018).
H1-antihistaminic Agents :
- Research by Iemura et al. (1986) demonstrated that certain benzimidazole derivatives exhibit potent H1-antihistaminic activity, which is significant for potential pharmacological applications (Iemura et al., 1986).
Electron Impact Studies :
- Kallury, Loudon, and Maccoll (1978) studied the mass spectra of 2-hydroxyimino-N-aryl acetamides, contributing to the understanding of the electronic properties of such compounds (Kallury et al., 1978).
Antibacterial Activity :
- Gullapelli, Thupurani, and Brahmeshwari (2014) synthesized and tested the antibacterial activity of benzimidazole-based pyramiding derivatives, highlighting the compound's potential in combating bacterial infections (Gullapelli et al., 2014).
Corrosion Inhibition :
- Tang et al. (2013) found that benzimidazole derivatives, including those structurally similar to the compound , are effective corrosion inhibitors for mild steel in acidic media (Tang et al., 2013).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a wide range of applications and can interact with multiple receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative and the target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that imidazole derivatives can have a wide range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It is known that the activity of imidazole derivatives can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11(2)19(12(3)4)16(21)9-18-14-8-6-5-7-13(14)17-15(18)10-20/h5-8,11-12,20H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXJVNVMKPBDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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